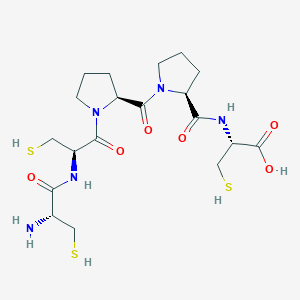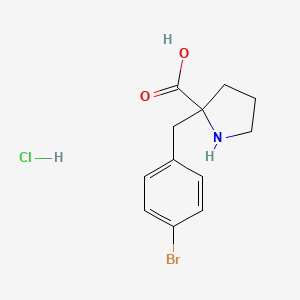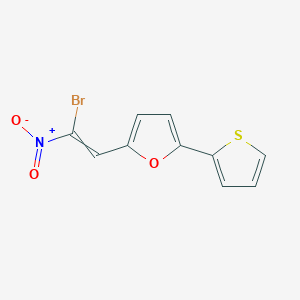![molecular formula C27H42N4O2 B12629441 6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one CAS No. 917764-66-0](/img/structure/B12629441.png)
6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one is a complex organic compound that belongs to the class of triazinoquinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one typically involves the cyclocondensation reaction of substituted 6-R1-3-(2-aminophenyl)-1,2,4-triazin-5(2H)-ones with cyclic ketones . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triazinoquinazoline ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazinoquinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while nucleophilic substitution could introduce various functional groups into the triazinoquinazoline ring.
Scientific Research Applications
6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar core structure and have been investigated for their anticancer activity.
1,2,4-Triazino[4,3-a]quinoxalines: Known for their antimicrobial properties and potential as therapeutic agents.
Uniqueness
6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one is unique due to its specific substitution pattern and the presence of a long hydroxyheptadecyl chain
Properties
CAS No. |
917764-66-0 |
|---|---|
Molecular Formula |
C27H42N4O2 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
6-(1-hydroxyheptadecyl)-2,4-dihydro-[1,2,4]triazino[2,3-c]quinazolin-3-one |
InChI |
InChI=1S/C27H42N4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24(32)27-29-23-19-17-16-18-22(23)26-28-21-25(33)30-31(26)27/h16-19,24,32H,2-15,20-21H2,1H3,(H,30,33) |
InChI Key |
NATJJZCTRRXQEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C1=NC2=CC=CC=C2C3=NCC(=O)NN31)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B12629374.png)
![2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12629378.png)
methanone](/img/structure/B12629385.png)
![N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide](/img/structure/B12629397.png)

![[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12629409.png)






![Methyl 4-[[3-amino-4-(ethoxycarbonylamino)phenoxy]methyl]benzoate](/img/structure/B12629467.png)
